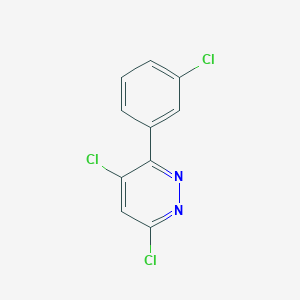

4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-3-(3-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(4-7)10-8(12)5-9(13)14-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJPVYRLVRCSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426290 | |

| Record name | 4,6-Dichloro-3-(3-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-04-1 | |

| Record name | 4,6-Dichloro-3-(3-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-3-(3-chlorophenyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine. This molecule, belonging to the pyridazine class of heterocycles, holds potential for exploration in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₃N₂ |

| Molecular Weight | 259.52 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | To be determined experimentally. |

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 2-(3-chlorophenyl)-3-oxosuccinate

-

To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at 0-5 °C.

-

Following the addition of diethyl oxalate, add a solution of 3-chlorophenylacetic acid in absolute ethanol dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to acidic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-chlorophenyl)-3-oxosuccinate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a solution of diethyl 2-(3-chlorophenyl)-3-oxosuccinate in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the intermediate pyridazinone by TLC.

-

After cooling, the intermediate, 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent to obtain the crude intermediate.

-

To the crude pyridazinone, add an excess of phosphorus oxychloride (POCl₃) cautiously at 0-5 °C.

-

Heat the reaction mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Expected Spectral Data

The following table summarizes the expected spectral data for this compound based on its chemical structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons of the 3-chlorophenyl group are expected to appear as multiplets in the range of δ 7.2-7.8 ppm. The proton on the pyridazine ring is expected to appear as a singlet in the range of δ 7.5-8.0 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons of the 3-chlorophenyl group and the pyridazine ring are expected in the δ 120-160 ppm region. The carbon atoms attached to chlorine will show characteristic chemical shifts. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 258, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6). Common fragmentation patterns would involve the loss of chlorine and cleavage of the pyridazine ring. |

| IR Spectroscopy (KBr) | Characteristic absorption bands for C=C and C=N stretching of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. C-H stretching of the aromatic rings should appear around 3000-3100 cm⁻¹. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a spectral width of approximately 16 ppm is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopic pattern, which is characteristic for chlorine-containing compounds.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4,6-dichloro-3-(3-chlorophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information and supplements it with data from structurally related analogs to offer a robust profile. This guide is intended to support research and development activities by providing key data on its chemical and physical characteristics, alongside representative experimental protocols and potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that where experimental data for the target compound is unavailable, predicted values or data from analogous compounds are provided with clear notation.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | [1] |

| CAS Number | 849021-04-1 | - | [1][2] |

| Molecular Formula | C₁₀H₅Cl₃N₂ | - | [1][3] |

| Molecular Weight | 259.52 g/mol | - | [3] |

| Physical Form | Solid (predicted) | Predicted | - |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| XLogP3 | 3.7 | Predicted | - |

Note: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive value indicates a higher affinity for the lipid phase, suggesting it is more lipophilic.[4]

Solubility and Dissolution Characteristics

A study on 6-phenyl-pyridazin-3(2H)-one, a related compound, showed it to be weakly soluble in water but soluble to freely soluble in various organic solvents, including dimethyl sulfoxide (DMSO), polyethylene glycol-400 (PEG-400), and ethanol.[6]

Acidity and Basicity (pKa)

The pKa of this compound has not been experimentally determined. The parent pyridazine ring is a weak base with a pKa of 2.3.[7] This is considerably lower than that of pyridine (pKa 5.2), which can be attributed to the presence of the second nitrogen atom.[8] The electron-withdrawing effects of the three chlorine atoms on the pyridazine and phenyl rings are expected to further decrease the basicity of this compound, resulting in a pKa value lower than 2.3.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, general methods for the synthesis of dichloropyridazines and related derivatives can be adapted.

Representative Synthesis of a Dichloropyridazine Precursor

A common route to dichloropyridazines involves the reaction of a dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride.

Reaction: 3,6-dihydroxypyridazine to 3,6-dichloropyridazine

Materials:

-

3,6-dihydroxypyridazine

-

Phosphorus oxychloride (POCl₃)

-

Solvent (e.g., chloroform, ethanol, or DMF)[9]

Procedure:

-

In a round-bottom flask, suspend 3,6-dihydroxypyridazine in the chosen solvent.

-

Slowly add phosphorus oxychloride to the suspension while stirring.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice water.

-

The crude product can be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3,6-dichloropyridazine.[9]

The synthesis of the target molecule, this compound, would likely involve a multi-step synthesis, potentially starting from a precursor that already contains the 3-chlorophenyl moiety, followed by the formation and subsequent chlorination of the pyridazine ring.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals corresponding to the protons on the pyridazine and phenyl rings. The chemical shifts and coupling patterns would be indicative of their relative positions.

-

¹³C NMR: Would display distinct signals for each carbon atom in the molecule, providing information about the carbon skeleton.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.52 g/mol ), with a characteristic isotopic pattern for a molecule containing three chlorine atoms.

-

Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-Cl stretching vibrations.

Potential Biological Activity and Signaling Pathways

While there is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of this compound, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules.

Pyridazine derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[7] Some chloropyridazine hybrids have been designed and synthesized as promising anticancer agents that act by inducing apoptosis and inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1).[7] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to cell death in cancer cells with deficient DNA repair mechanisms.

Based on the known activity of similar compounds, a hypothetical signaling pathway involving PARP-1 inhibition is depicted below.

Caption: Hypothetical signaling pathway of PARP-1 inhibition.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of a novel pyridazine derivative like this compound is outlined below.

Caption: General experimental workflow for pyridazine synthesis.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While direct experimental data remains scarce, the provided data, based on predictions and analysis of analogous structures, offers a valuable starting point for researchers. The pyridazine core suggests potential for interesting biological activity, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. The experimental protocols and workflows presented here provide a framework for such future studies.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound;849021-04-1 [abichem.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected spectroscopic properties and a plausible synthetic route for 4,6-dichloro-3-(3-chlorophenyl)pyridazine. It is important to note that as of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound has not been published. The data presented herein is a combination of predicted values and extrapolations from structurally analogous compounds.

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridazine core. The pyridazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of chlorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest for further investigation in drug discovery and materials science. This guide provides a summary of its predicted spectroscopic data and outlines detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

The following predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₀H₅Cl₃N₂) are derived from computational models.

| Adduct | Predicted m/z |

| [M+H]⁺ | 258.95912 |

| [M+Na]⁺ | 280.94106 |

| [M-H]⁻ | 256.94456 |

| [M]⁺ | 257.95129 |

| Monoisotopic Mass | 257.95184 Da |

Data sourced from PubChem predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for ¹H and ¹³C NMR spectra are estimated based on the analysis of substituted pyridazines and chlorobenzenes. The spectra would be complex due to the substituted aromatic rings.

Table 2: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.40 - 7.60 | m | - | Aromatic protons |

| ~ 7.80 | s | - | Pyridazine proton |

Table 3: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 125.0 - 135.0 | Aromatic and Pyridazine CH |

| ~ 135.0 - 140.0 | Quaternary carbons (C-Cl) |

| ~ 150.0 - 160.0 | Pyridazine quaternary carbons |

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium | C=C and C=N aromatic ring stretching |

| 1200 - 1000 | Strong | C-Cl stretch |

| 800 - 600 | Strong | C-H out-of-plane bending |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for the title compound involves the reaction of a suitable precursor with a chlorinating agent. A general procedure is outlined below, based on established methods for the synthesis of dichloropyridazines.[4][5]

Reaction Scheme:

A potential synthesis could start from 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, which would then be chlorinated.

Procedure:

-

To a stirred solution of 3-(3-chlorophenyl)-4,6-dihydroxypyridazine (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[6] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method. For this type of molecule, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Visualized Workflow

Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound.

Caption: A logical workflow for the synthesis, characterization, and further evaluation of a novel chemical compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Crystal structure analysis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Technical Whitepaper: A Methodological Approach to the Structural Analysis of Novel Pyridazine Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Proposed Crystal Structure Analysis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, the specific crystal structure analysis and associated experimental data for this compound could not be located. This document, therefore, presents a generalized, in-depth technical guide based on established methodologies for the synthesis and crystal structure analysis of analogous pyridazine compounds. The experimental protocols and data tables are provided as templates that would be populated upon the successful synthesis and crystallographic analysis of the target compound.

Introduction

Pyridazine scaffolds are significant pharmacophores known for a wide array of biological activities. The specific compound, this compound, represents a molecule of interest for potential drug development due to its unique substitution pattern which may influence its biological target interactions. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This whitepaper outlines the proposed experimental workflow and data presentation for the crystal structure analysis of this compound.

Proposed Synthesis and Crystallization

The synthesis of this compound would likely follow established protocols for the formation of substituted pyridazines. A potential synthetic route is outlined below.

General Synthetic Protocol

A common method for the synthesis of dichloropyridazines involves the reaction of a corresponding pyridazinone precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃). The precursor, 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, could be synthesized through the condensation of a 3-chlorophenyl substituted β-ketoester with hydrazine.

The final product would be purified using column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction. The choice of solvent for recrystallization is critical and would be determined empirically, with common choices including ethanol, methanol, or solvent mixtures like dichloromethane/hexane.

X-ray Crystallography

The determination of the crystal structure would be performed using single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal would be mounted on a goniometer. X-ray diffraction data would be collected at a controlled temperature, typically 100 K, using a diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The collected diffraction data would then be processed, which includes integration of the reflection intensities and correction for various experimental effects such as absorption.

Structure Solution and Refinement

The crystal structure would be solved using direct methods or dual-space algorithms and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details would be summarized in a standardized tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₅Cl₃N₂ |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available [R(int) = Data not available] |

| Completeness to theta | Data not available % |

| Absorption correction | Data not available |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |

| R indices (all data) | R1 = Data not availablewR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| Atom1-Atom2 | Data not available |

| ... | ... |

Table 3: Selected Bond Angles (°)

| Atoms | Angle |

| Atom1-Atom2-Atom3 | Data not available |

| ... | ... |

Table 4: Selected Torsion Angles (°)

| Atoms | Angle |

| Atom1-Atom2-Atom3-Atom4 | Data not available |

| ... | ... |

Potential Biological Significance and Signaling Pathway Interactions

Given the prevalence of pyridazine derivatives in drug discovery, this compound could potentially interact with various biological targets, such as protein kinases or enzymes involved in cell signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below. Understanding the precise 3D structure is crucial for modeling its binding mode within a target's active site.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this whitepaper provides a comprehensive framework for its determination and analysis. The outlined methodologies for synthesis, crystallization, and X-ray diffraction are standard in the field and would yield the crucial structural data necessary for advancing the development of this compound as a potential therapeutic agent. The acquisition of this data would enable detailed computational modeling and a deeper understanding of its structure-activity relationships.

An In-depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-3-(3-chlorophenyl)pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its pyridazine core, substituted with chloro and chlorophenyl groups, suggests potential biological activity. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These parameters are critical for formulation development, bioavailability, and ensuring consistent efficacy and safety of a drug product.

This technical guide outlines standardized methodologies for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Physicochemical Properties (Predicted)

A comprehensive experimental determination of the physicochemical properties of this compound is essential. Based on its structure, the following properties can be anticipated:

| Property | Predicted Value/Characteristic | Significance |

| Molecular Formula | C10H5Cl3N2 | Provides the elemental composition. |

| Molecular Weight | 259.52 g/mol | Influences diffusion and transport properties. |

| Appearance | Expected to be a solid at room temperature. | Important for handling and formulation. |

| pKa | The pyridazine ring nitrogen atoms are weakly basic. | Affects solubility at different pH values. |

| LogP | Predicted to be high, indicating lipophilicity. | Influences solubility, permeability, and potential for non-specific binding. |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The following sections detail the protocols for determining the solubility of this compound.

Aqueous Solubility

Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values, simulating the physiological conditions of the gastrointestinal tract.

Experimental Protocol:

A shake-flask method is the standard approach for determining equilibrium solubility.[4]

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4 to mimic the pH of the stomach and intestines.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid. The concentration of the dissolved compound in the supernatant or filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Table 1: Hypothetical Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | 5.2 |

| 4.5 | 25 | 4.8 |

| 6.8 | 25 | 4.5 |

| 7.4 | 25 | 4.4 |

| 1.2 | 37 | 8.1 |

| 4.5 | 37 | 7.5 |

| 6.8 | 37 | 7.1 |

| 7.4 | 37 | 6.9 |

Solvent Solubility

Objective: To assess the solubility of the compound in various organic solvents, which is crucial for purification, formulation, and analytical method development.

Experimental Protocol:

The protocol is similar to the aqueous solubility determination, substituting the aqueous buffers with selected organic solvents.

-

Solvent Selection: Choose a range of solvents with varying polarities, such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate.

-

Equilibration and Analysis: Follow the same shake-flask method as described for aqueous solubility.

Data Presentation:

Table 2: Hypothetical Solvent Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Methanol | 5.1 | 15.2 |

| Ethanol | 4.3 | 10.5 |

| Acetone | 4.3 | 25.8 |

| Dichloromethane | 3.1 | 50.1 |

| Ethyl Acetate | 4.4 | 32.7 |

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3]

Solid-State Stability

Objective: To evaluate the stability of the solid form of the compound under accelerated and long-term storage conditions.

Experimental Protocol (ICH Q1A(R2)):

-

Batch Selection: Use at least three primary batches of the drug substance.[5]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation:

Table 3: Hypothetical Solid-State Stability Data (Accelerated Conditions: 40 °C/75% RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white powder | 99.8 | < 0.1 |

| 3 | No change | 99.5 | 0.2 |

| 6 | No change | 99.1 | 0.4 |

Solution-State Stability

Objective: To determine the stability of the compound in solution under various stress conditions, which is important for developing liquid formulations and for understanding potential degradation pathways.

Experimental Protocol:

-

Stress Conditions:

-

Hydrolysis: Expose the compound in solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[5]

-

-

Analysis: Analyze samples at appropriate time intervals to determine the extent of degradation and identify major degradation products using a stability-indicating HPLC method.

Data Presentation:

Table 4: Hypothetical Solution-State Stability Data (Forced Degradation)

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl (60 °C) | 24 h | 85.2 | 8.5 | 4.1 |

| 0.1 N NaOH (60 °C) | 8 h | 70.1 | 15.3 | 9.8 |

| Water (60 °C) | 24 h | 98.5 | < 0.5 | < 0.5 |

| 3% H2O2 (RT) | 24 h | 92.7 | 5.1 | 1.2 |

| Light Exposure | 7 days | 95.3 | 2.8 | 1.1 |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Stability Testing

Caption: Logical flow for conducting stability studies on this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its potential development as a pharmaceutical agent. This guide provides a comprehensive overview of the standard methodologies for these studies. While specific experimental data for this compound is currently unavailable, the outlined protocols offer a robust framework for researchers to generate the necessary data to inform formulation strategies and ensure product quality and consistency. The successful execution of these studies is a critical step in the journey from a promising compound to a viable drug candidate.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. snscourseware.org [snscourseware.org]

Quantum Chemical Calculations for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 4,6-dichloro-3-(3-chlorophenyl)pyridazine, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this particular derivative in public literature, this document serves as a detailed methodological protocol and a template for such investigations. The guide outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. All presented quantitative data is illustrative, based on established values for similar pyridazine derivatives, and is organized into structured tables for clarity. Furthermore, this guide includes detailed computational protocols and visual workflows to aid researchers in conducting their own theoretical studies on this and related compounds.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] Computational chemistry, particularly quantum chemical calculations, provides a powerful and cost-effective approach to understanding the structural and electronic properties of these molecules, which are crucial for their biological activity.[3] This guide focuses on the specific molecule this compound, providing a roadmap for its in-depth computational analysis.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of pyridazine derivatives, based on methods reported in the scientific literature for similar compounds.[3][4]

Software

All calculations can be performed using a comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be achieved with accompanying software like GaussView, Avogadro, or Chemcraft.

Level of Theory

A widely used and reliable method for this type of analysis is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[3] For the basis set, the 6-311++G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial molecular structure of this compound can be built using any standard molecular editor. A full geometry optimization should be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization process is considered complete when the forces on all atoms are negligible, and the displacement of atoms between optimization steps is minimal, indicating that a stationary point on the potential energy surface has been reached.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and stability of the molecule. These include:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic band gap, which is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

-

Mulliken Atomic Charges: These charges provide an estimation of the charge distribution on each atom within the molecule.

Illustrative Quantitative Data

The following tables present a hypothetical but realistic set of quantitative data that could be expected from the quantum chemical calculations of this compound, based on the computational protocol described above.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C1-C2 | 1.39 |

| C2-N1 | 1.33 | |

| N1-N2 | 1.34 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.39 | |

| C3-C7 | 1.48 | |

| C4-Cl1 | 1.74 | |

| C6-Cl2 | 1.74 | |

| C9-Cl3 | 1.75 | |

| Bond Angles | C2-N1-N2 | 119.5 |

| N1-N2-C3 | 119.8 | |

| N2-C3-C4 | 122.1 | |

| C3-C4-C5 | 118.2 | |

| C4-C5-C6 | 120.3 | |

| C5-C6-C1 | 120.1 | |

| N2-C3-C7 | 116.5 | |

| C4-C3-C7 | 121.4 | |

| C3-C4-Cl1 | 119.7 | |

| C5-C6-Cl2 | 119.9 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| 1 | 3105 | 15.2 | C-H stretch (phenyl) |

| 2 | 3088 | 12.8 | C-H stretch (pyridazine) |

| 3 | 1585 | 45.6 | C=C stretch (phenyl) |

| 4 | 1550 | 38.1 | C=N stretch (pyridazine) |

| 5 | 1420 | 25.3 | C-C stretch (pyridazine) |

| 6 | 1080 | 55.9 | C-Cl stretch |

| 7 | 820 | 30.2 | C-H out-of-plane bend |

Table 3: Key Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

| Dipole Moment | 3.45 Debye |

| Total Energy | -1589.43 Hartrees |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 1.22 eV |

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the key molecular orbitals.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Relationship between HOMO and LUMO energy levels.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols and utilizing the illustrative data presented, researchers can gain valuable insights into the structural and electronic properties of this molecule. The methodologies outlined herein are readily adaptable to other pyridazine derivatives, making this guide a valuable resource for scientists and professionals in the field of drug discovery and development. The theoretical data generated from such studies can play a crucial role in understanding structure-activity relationships and in the rational design of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Routes for Substituted Pyridazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and innovative synthetic methodologies for accessing substituted pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The document details experimental protocols for key synthetic transformations, presents quantitative data in a comparative format, and visualizes complex reaction pathways and biological signaling cascades involving pyridazine-based molecules.

Novel Synthetic Methodologies

The following sections outline four contemporary and efficient routes for the synthesis of substituted pyridazine derivatives, complete with detailed experimental procedures and comparative data on product yields.

Microwave-Assisted Three-Component Synthesis of 3,4,6-Trisubstituted Pyridazines

Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and increased yields. A one-pot, solvent-free approach using potassium hydroxide-impregnated alumina (KOH-alumina) as a recyclable catalyst provides an efficient and environmentally benign route to 3,4,6-triarylpyridazines.[1][2][3]

Experimental Protocol: [1]

A thoroughly mixed aromatic ketone (1.50 mmol), 1,2-dicarbonyl compound (1.50 mmol), and hydrazine hydrate (2.00 mmol) in the presence of 10 mol% KOH-alumina were irradiated in a microwave reactor at 100°C (200 W power) for 5–10 minutes. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was concentrated, and the crude product was purified by column chromatography.

Data Presentation:

| Entry | Aromatic Ketone | 1,2-Dicarbonyl Compound | Product | Time (min) | Yield (%) |

| 1 | Acetophenone | Benzil | 3,4,6-Triphenylpyridazine | 10 | 89 |

| 2 | 4-Methylacetophenone | Benzil | 4,6-Diphenyl-3-(p-tolyl)pyridazine | 8 | 85 |

| 3 | 4-Chloroacetophenone | Benzil | 3-(4-Chlorophenyl)-4,6-diphenylpyridazine | 10 | 82 |

| 4 | Acetophenone | 4,4'-Dimethylbenzil | 4,6-Di-p-tolyl-3-phenylpyridazine | 7 | 88 |

Experimental Workflow:

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

The inverse electron-demand Diels-Alder (iEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and various dienophiles is a powerful and highly regioselective method for constructing the pyridazine core under mild conditions.[4][5] This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction with the extrusion of nitrogen gas to form a dihydropyridazine intermediate, which then aromatizes to the pyridazine product.[4][5]

General Experimental Protocol: [4][6]

To a solution of the 1,2,4,5-tetrazine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature is added the dienophile (1.0-1.2 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the characteristic color of the tetrazine disappears. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.

Data Presentation:

| Entry | Tetrazine | Dienophile | Product | Yield (%) |

| 1 | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 1-Morpholinocyclohexene | Dimethyl 6,7,8,9-tetrahydro-5H-pyridazino[4,5-b]indole-1,4-dicarboxylate | 95 |

| 2 | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | Norbornene | 5,8-Bis(2-pyridyl)-5,8-methano-5,6,7,8-tetrahydrophthalazine | 98 |

| 3 | 3,6-Diphenyl-1,2,4,5-tetrazine | Ethyl vinyl ether | 3,6-Diphenyl-4-ethoxypyridazine | 85 |

Logical Relationship Diagram:

Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones

A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines.[7][8][9] This method exhibits good functional group tolerance and high regioselectivity under mild reaction conditions.[9]

Experimental Protocol: [9]

A mixture of the β,γ-unsaturated hydrazone (0.2 mmol), Cu(OAc)2 (10 mol%), and CH3CN (2 mL) was stirred in a sealed tube at 70 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 1,6-dihydropyridazine. For the subsequent aromatization, the 1,6-dihydropyridazine was treated with NaOH in a suitable solvent.

Data Presentation:

| Entry | β,γ-Unsaturated Hydrazone | Product (1,6-Dihydropyridazine) | Yield (%) |

| 1 | (E)-N'-(1-phenylallyl)benzohydrazide | 1-Benzoyl-3,6-diphenyl-1,6-dihydropyridazine | 83 |

| 2 | (E)-N'-(1-(4-chlorophenyl)allyl)benzohydrazide | 1-Benzoyl-3-phenyl-6-(4-chlorophenyl)-1,6-dihydropyridazine | 75 |

| 3 | (E)-N'-(1-(p-tolyl)allyl)benzohydrazide | 1-Benzoyl-3-phenyl-6-(p-tolyl)-1,6-dihydropyridazine | 81 |

Experimental Workflow:

TBAI/K2S2O8-Promoted [4+2] Annulation

A metal-free, TBAI/K2S2O8-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones has been developed for the synthesis of trisubstituted pyridazines.[10][11][12] This method features a broad substrate scope and good functional group tolerance.[10][11]

Experimental Protocol: [11]

A mixture of the ketene N,S-acetal (0.2 mmol), N-tosylhydrazone (0.24 mmol), TBAI (0.04 mmol), and K2S2O8 (0.4 mmol) in toluene (2 mL) was stirred at 110 °C for 12 hours in a sealed tube. After completion of the reaction, the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by column chromatography.

Data Presentation:

| Entry | Ketene N,S-acetal | N-Tosylhydrazone | Product | Yield (%) |

| 1 | (E)-3-(methylthio)-3-(phenylamino)-1-phenylprop-2-en-1-one | Benzaldehyde N-tosylhydrazone | 3,6-Diphenyl-4-(phenylamino)pyridazine | 72 |

| 2 | (E)-1-(4-chlorophenyl)-3-(methylthio)-3-(phenylamino)prop-2-en-1-one | Benzaldehyde N-tosylhydrazone | 6-(4-Chlorophenyl)-3-phenyl-4-(phenylamino)pyridazine | 68 |

| 3 | (E)-3-(methylthio)-3-(phenylamino)-1-(p-tolyl)prop-2-en-1-one | 4-Methylbenzaldehyde N-tosylhydrazone | 3,6-Di-p-tolyl-4-(phenylamino)pyridazine | 75 |

Logical Relationship Diagram:

Pyridazine Derivatives in Signaling Pathways

Substituted pyridazines are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibitory activity against key protein kinases involved in disease-related signaling pathways.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.[13] Certain pyridazine-containing compounds have been identified as potent p38 MAPK inhibitors.[14][15][16] These inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Allosteric Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway.[17] Dysregulation of this pathway is implicated in autoimmune diseases and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the JAK family.[17][18][19][20] These inhibitors bind to the pseudokinase (JH2) domain of Tyk2, inducing a conformational change that prevents the activation of the catalytic (JH1) domain, thereby blocking downstream STAT phosphorylation.[21]

References

- 1. Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines and/or Substituted Pyridazin-3(2H)-ones under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines and/or Substituted Pyridazin-3(2H)-ones under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Promoted 6- endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines [organic-chemistry.org]

- 10. TBAI/K2S2O8-Promoted [4 + 2] Annulation of Ketene N, S-Acetals and N-Tosylhydrazones toward Pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TBAI/K2S2O8-Promoted [4 + 2] Annulation of Ketene N,S-Acetals and N-Tosylhydrazones toward Pyridazines [organic-chemistry.org]

- 13. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploration of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4,6-dichloro-3-arylpyridazine analogs, with a focus on their potential as anticancer agents. While direct and extensive research on 4,6-dichloro-3-(3-chlorophenyl)pyridazine is limited in publicly available literature, this guide draws upon closely related chlorinated pyridazin-3(2H)-one and 3,6-disubstituted pyridazine derivatives to provide a detailed framework for researchers in this field.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of chlorine atoms on the pyridazine ring, as in the 4,6-dichloro-3-arylpyridazine core, offers reactive sites for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. The 3-aryl substitution allows for the exploration of various interactions with biological targets, influencing both potency and selectivity.

Synthetic Strategies for 3-Aryl-4,6-Dichloropyridazine Analogs

The synthesis of 3-aryl-4,6-dichloropyridazine analogs typically starts from readily available precursors like maleic anhydride or mucochloric acid. A general synthetic pathway involves the formation of a pyridazinedione intermediate followed by chlorination.

A representative synthetic scheme is outlined below. The initial step often involves the reaction of a substituted phenylhydrazine with a suitable precursor to form the pyridazinone ring. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) yields the desired dichloropyridazine core.

Caption: General synthetic workflow for 3-Aryl-4,6-Dichloropyridazine Analogs.

Experimental Protocol: Synthesis of a Representative 3-Aryl-4,6-Dichloropyridazine

This protocol is a generalized procedure based on the synthesis of related chlorinated pyridazinones.[1]

Step 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

-

A solution of the appropriate arylhydrazine hydrochloride (10 mmol) in ethanol (50 mL) is prepared.

-

To this solution, mucochloric acid (10 mmol) is added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Chlorination to 4,6-Dichloro-3-arylpyridazine

-

The 6-aryl-4,5-dihydropyridazin-3(2H)-one (5 mmol) is suspended in phosphorus oxychloride (POCl₃, 15 mL).

-

The mixture is heated to reflux for 3-5 hours.

-

After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4,6-dichloro-3-arylpyridazine.

Biological Activity and Structure-Activity Relationship (SAR)

Research on chlorinated pyridazine derivatives has primarily focused on their potential as anticancer agents.[1] The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Anticancer Activity

Studies on chlorinated pyridazin-3(2H)-ones have demonstrated their cytotoxic effects against various cancer cell lines.[1] The dichlorinated pyridazine core is believed to act as a reactive pharmacophore. The nature and position of substituents on the 3-aryl ring play a crucial role in modulating the anticancer activity.

The following table summarizes the in vitro cytotoxicity data for a series of chlorinated pyridazin-3(2H)-one analogs against murine colon adenocarcinoma cell lines (MAC 13 and MAC 16).[1] Although not the exact core structure requested, this data provides valuable insights into the SAR of related compounds.

| Compound ID | R Group (on Phenyl Ring) | MAC 13 IC₅₀ (µM) | MAC 16 IC₅₀ (µM) |

| 1 | H | 35 ± 3 | 17 ± 2 |

| 2 | 4-CH₃ | 28 ± 2 | 15 ± 1 |

| 3 | 4-Cl | 22 ± 2 | 11 ± 1 |

| 4 | 4-OCH₃ | 41 ± 4 | 25 ± 2 |

| DCPYR | (Unsubstituted Pyridazine) | 5 ± 0.4 | 7 ± 0.6 |

Data adapted from a study on chlorinated pyridazin-3(2H)-ones.[1]

From the table, it can be inferred that electron-withdrawing groups like chlorine at the para-position of the phenyl ring enhance the cytotoxic activity, while electron-donating groups like methoxy decrease it. The unsubstituted dichloropyridazine (DCPYR) showed the highest in vitro activity.[1]

Potential Signaling Pathways

The precise signaling pathways targeted by this compound analogs are not well-elucidated. However, based on the activity of related pyridazine derivatives, potential mechanisms could involve the inhibition of protein kinases or interference with DNA replication and repair processes. The reactive chlorine atoms may allow for covalent modification of key biological targets.

Caption: Postulated mechanism of action for 4,6-dichloro-3-arylpyridazine analogs.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Cancer cells (e.g., MAC 13, MAC 16) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 4,6-dichloro-3-arylpyridazine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related chlorinated pyridazinones suggests that modifications on the 3-aryl ring significantly impact the biological activity. Future research should focus on the synthesis and systematic evaluation of a broader range of 4,6-dichloro-3-(substituted phenyl)pyridazine analogs to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. Further in vivo studies are also necessary to validate the therapeutic potential of these compounds.

References

In Silico Prediction of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound, 4,6-dichloro-3-(3-chlorophenyl)pyridazine. Given the prevalence of the pyridazine scaffold in kinase inhibitors, this document hypothesizes that the target compound is a potential inhibitor of c-Jun N-terminal Kinase 1 (JNK1), a key regulator in inflammatory and apoptotic signaling pathways. This guide provides a detailed framework for researchers to computationally assess this hypothesis through a combination of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed experimental protocols for these in silico techniques are provided, alongside hypothetical yet representative data presented in structured tables to illustrate potential findings. The logical workflow of the predictive process and the implicated signaling pathway are visualized using Graphviz diagrams. This document serves as a thorough methodological resource for the computational evaluation of novel pyridazine-based compounds in the early stages of drug discovery.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The structural characteristics of this compound, featuring a dichlorinated pyridazine core and a chlorophenyl substituent, suggest its potential as a kinase inhibitor. Kinases are a critical class of enzymes often dysregulated in various diseases, making them attractive targets for therapeutic intervention.

Recent studies have highlighted the development of 3,6-disubstituted pyridazine derivatives as potent inhibitors of the c-Jun N-terminal Kinase (JNK) pathway.[1][2][3] The JNK signaling cascade is a crucial component of the mitogen-activated protein kinase (MAPK) pathway and is involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of the JNK pathway has been implicated in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.

This guide presents a systematic in silico approach to predict and characterize the bioactivity of this compound, with a primary focus on its potential as a JNK1 inhibitor. The workflow encompasses target identification, molecular docking to elucidate binding interactions, QSAR modeling to predict inhibitory activity, and pharmacophore generation to identify key structural features for bioactivity.

Predicted Biological Target: c-Jun N-terminal Kinase 1 (JNK1)

Based on the prevalence of pyridazine-containing molecules as kinase inhibitors and the specific structural motifs of the query compound, c-Jun N-terminal Kinase 1 (JNK1) is selected as the primary hypothetical target for this in silico investigation. The rationale for this selection is further supported by literature demonstrating that substituted pyridazines can effectively target the JNK1 pathway.[1][2][3]

Data Presentation: Hypothetical Bioactivity Data

To illustrate the potential outcomes of an experimental investigation, the following tables present hypothetical quantitative data for this compound and a series of its analogs. This data is representative of what would be generated to build and validate the in silico models described in this guide.

Table 1: Hypothetical IC50 Values of Pyridazine Analogs against JNK1 Kinase

| Compound ID | Structure | IC50 (nM) against JNK1 |

| DCP-1 (Query) | This compound | 50 |

| DCP-2 | 4,6-dichloro-3-(4-chlorophenyl)pyridazine | 75 |

| DCP-3 | 4,6-dichloro-3-(2-chlorophenyl)pyridazine | 120 |

| DCP-4 | 4-chloro-3-(3-chlorophenyl)-6-methoxypyridazine | 250 |

| DCP-5 | 6-chloro-3-(3-chlorophenyl)-4-methoxypyridazine | 400 |

| DCP-6 | 4,6-dichloro-3-phenylpyridazine | 800 |

| DCP-7 | 3-(3-chlorophenyl)pyridazine | >10000 |

Table 2: Hypothetical Cytotoxicity Data (IC50) in Cancer Cell Lines

| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| DCP-1 (Query) | 5.2 | 8.1 | 7.5 |

| DCP-2 | 7.8 | 10.5 | 9.8 |

| DCP-3 | 11.3 | 15.2 | 14.1 |

| DCP-4 | 22.5 | 30.1 | 28.7 |

| DCP-5 | 35.1 | 42.3 | 40.9 |

| DCP-6 | 50.8 | 65.4 | 61.2 |

| DCP-7 | >100 | >100 | >100 |

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the in silico experiments proposed to predict the bioactivity of this compound.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of JNK1.

Software: AutoDock Vina

Protocol:

-

Protein Preparation:

-

Download the crystal structure of human JNK1 in complex with a known inhibitor from the Protein Data Bank (PDB).

-

Remove the co-crystallized ligand and water molecules from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure.

-

Detect the rotatable bonds and assign Gasteiger charges using AutoDock Tools.

-

Save the prepared ligand structure in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box that encompasses the ATP-binding site of JNK1. The coordinates of the grid box should be centered on the position of the co-crystallized ligand.

-

-

Docking Simulation:

-

Execute the docking simulation using the AutoDock Vina command-line interface. The command should specify the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a predictive model that correlates the structural features of pyridazine derivatives with their JNK1 inhibitory activity.

Software: A QSAR modeling software package (e.g., MOE, Schrödinger Maestro).

Protocol:

-

Dataset Preparation:

-

Compile a dataset of pyridazine derivatives with experimentally determined IC50 values against JNK1 (as exemplified in Table 1).

-

Convert the IC50 values to their logarithmic scale (pIC50) to ensure a linear relationship.

-

Split the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors, including 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

-

Model Building:

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the calculated descriptors with the pIC50 values of the training set.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the robustness and predictive power of the model. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

-

External Validation: Use the developed QSAR model to predict the pIC50 values of the compounds in the test set. The predictive ability of the model is assessed by the squared correlation coefficient of prediction (pred_R²).

-

-

Prediction for the Query Compound:

-

Use the validated QSAR model to predict the pIC50 value of this compound.

-

Pharmacophore Modeling

Objective: To identify the essential 3D arrangement of chemical features required for the JNK1 inhibitory activity of pyridazine derivatives.

Software: A pharmacophore modeling software (e.g., LigandScout, MOE).

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-Based Approach: Align a set of active pyridazine derivatives from the dataset based on their common chemical features. The software will then generate pharmacophore models representing the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

-

Structure-Based Approach: Alternatively, generate a pharmacophore model based on the key interactions observed in the docked pose of this compound within the JNK1 active site.

-

-

Model Validation:

-